Caylin-1

货号 B606506

CAS 编号:

1207480-88-3

分子量: 650.37

InChI 键: SOQGENPVVRSGAY-IZLXSDGUSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

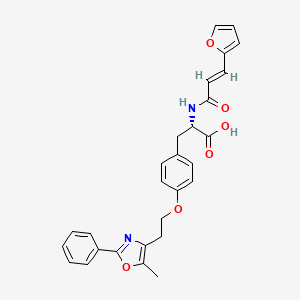

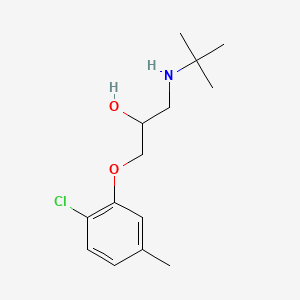

Caylin-1 is an analog of Nutlin-3 and an inhibitor of MDM2 . It contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings . At high concentrations, Caylin-1 inhibits the growth of HCT-116 cells, making it less potent than Nutlin-3 .

Molecular Structure Analysis

The molecular formula of Caylin-1 is C30H28Cl4N4O4 . It has a molecular weight of 650.4 . The structure contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings .Physical And Chemical Properties Analysis

Caylin-1 has a molecular weight of 650.4 and a molecular formula of C30H28Cl4N4O4 . It is soluble in DMSO .科学研究应用

Caylin-1 in Cancer Research

- Specific Scientific Field : Cancer Research

- Summary of the Application : Caylin-1 is a novel nutlin-3 analog used in cancer research . Nutlin-3 is an activator of p53, a protein that functions by inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity . Caylin-1, like Nutlin-3, can activate the p53 pathway .

- Methods of Application or Experimental Procedures : Caylin-1 is typically applied to cancer cells in vitro. The specific concentration used can vary, but one study noted that at concentrations at or below 1 µM, Caylin-1 promotes the growth of HCT116 cells .

- Results or Outcomes : In the same study, it was found that Caylin-1 promotes the growth of HCT116 cells by approximately 20% compared to untreated cells at concentrations at or below 1 µM . At higher concentrations, Caylin-1 inhibits the growth of HCT116 cells, making it about 7-fold less potent than Nutlin-3 in the same assay .

Caylin-1 in Drug Design

- Specific Scientific Field : Drug Design

- Summary of the Application : Caylin-1 is a nutlin-3 analog which contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings . It is used in the design of drugs that target the p53 pathway, a critical pathway in the regulation of cell growth and apoptosis .

- Methods of Application or Experimental Procedures : Caylin-1 is typically applied to protein-ligand complex structures in vitro . The specific concentration used can vary, but one study noted that Caylin-1 was dissolved in d6-DMSO and added to the protein with a final protein:ligand ratio of 1:1.2 .

- Results or Outcomes : The study showed how sparse information from a previous NMR2 structure elucidation can be employed to efficiently determine further protein-analog complex structures . This study illustrates the potential of NMR2 as a major tool in structure-based drug discovery, especially when X-ray crystallography is difficult to implement .

Caylin-1 in NMR Spectroscopy

- Specific Scientific Field : NMR Spectroscopy

- Summary of the Application : Caylin-1 is used in NMR spectroscopy to elucidate the structure of protein-ligand complexes . This is key in structure-based drug discovery .

- Methods of Application or Experimental Procedures : Caylin-1 is typically applied to protein-ligand complex structures in vitro . Caylin-1 was dissolved in d6-DMSO and added to the protein with a final protein:ligand ratio of 1:1.2 .

- Results or Outcomes : The study showed how sparse information from a previous NMR2 structure elucidation can be employed to efficiently determine further protein-analog complex structures . This study illustrates the potential of NMR2 as a major tool in structure-based drug discovery, especially when X-ray crystallography is difficult to implement .

属性

IUPAC Name |

4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGENPVVRSGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caylin-1 | |

Citations

For This Compound

15

Citations

… Caylin-1 is an analog of the high-affinity HDM2-inhibitor … Similar to nutlin-3a, caylin-1 has been shown to bind HDM2 … Here we report the NMR 2 structure of caylin-1 in complex with …

Number of citations: 1

www.sciencedirect.com

… Bcl-X L /Caylin-1 complex showed that Caylin-1 binds to Bcl-X … It seems that the additional chlorine groups in Caylin-1 do … the di-chlorophenyl ring moiety of Caylin-1. However, the …

Number of citations: 36

www.sciencedirect.com

… , Caylin-1, also induces the phosphorylation of H2AX to form γH2AX. AJ02-NM 0 cells were treated with DMSO, 20 μM Caylin-1, or 40 μM Caylin-1 … -NM 0 cells with Caylin-1 leads to the …

Number of citations: 78

www.sciencedirect.com

… caylin-1 … caylin-1 showed dose-dependent inhibition of firefly luciferase activity but had no effect on renilla luciferase activity. After normalization, the IC 50 values of nutlin-3 and caylin-1 …

Number of citations: 22

journals.sagepub.com

… Figure A4Ribbon representation of the protein, HDM2, with the stick representation of caylin-1 present in the binding pocket. Coloured in brown is the surface of the structure determined …

Number of citations: 6

mr.copernicus.org

… Cells were plated in triplicate wells, treated with Nutlin 3 or Caylin 1 for 48 h, medium changed for serum-free overnight, collected, centrifuged to remove debris, frozen for later RIA …

Number of citations: 71

www.pnas.org

The discovery of induced pluripotent stem (iPS) cells provides not only new approaches for cell replacement therapy, but also new ways for drug screening. However, the undefined …

Number of citations: 64

www.jbc.org

Background: Murine Double Minute-2 (MDM2) overexpression causes the p53 deficiency, so the role p53 as a cell regulator does not work in the case of cancer. Methods: In this study, …

Number of citations: 2

mail.phcogj.com

… Nutlin-3, caylin-1, and three hit compounds (SL-01–03) had an inhibitory effect on MDM2/p53, increasing the levels of active p53, which inhibits tumor proliferation [49]. Bhatia et al. also …

Number of citations: 5

www.sciencedirect.com

For NMR analysis of interferences by small molecules with biologically important protein-protein interactions, a new method was developed, which is based on differences of 1/T2 …

Number of citations: 4

mediatum.ub.tum.de

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)